molecular formula C32H31N3O5 B2600165 ethyl 3-{[(4Z)-5-[(2-methoxyphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraen-4-ylidene]amino}benzoate CAS No. 1321918-77-7

ethyl 3-{[(4Z)-5-[(2-methoxyphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraen-4-ylidene]amino}benzoate

Cat. No.: B2600165
CAS No.: 1321918-77-7
M. Wt: 537.616
InChI Key: VLLFHTSOLLWMJZ-FPODKLOTSA-N
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Description

Ethyl 3-{[(4Z)-5-[(2-methoxyphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraen-4-ylidene]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique tetracyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[(4Z)-5-[(2-methoxyphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraen-4-ylidene]amino}benzoate typically involves multi-step organic synthesis. The process may include:

  • Formation of the tetracyclic core through cyclization reactions.
  • Introduction of the methoxyphenyl group via carbamoylation.
  • Esterification to attach the ethyl benzoate moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to accelerate reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(4Z)-5-[(2-methoxyphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraen-4-ylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain groups with others to modify the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-{[(4Z)-5-[(2-methoxyphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or tool for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which ethyl 3-{[(4Z)-5-[(2-methoxyphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraen-4-ylidene]amino}benzoate exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Altering cellular signaling pathways: Influencing cell behavior and function.

Comparison with Similar Compounds

Ethyl 3-{[(4Z)-5-[(2-methoxyphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraen-4-ylidene]amino}benzoate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other tetracyclic compounds with carbamoyl and ester functional groups.

Properties

IUPAC Name

ethyl 3-[[5-[(2-methoxyphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-ylidene]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N3O5/c1-3-39-32(37)21-9-6-11-23(18-21)33-31-25(30(36)34-26-13-4-5-14-27(26)38-2)19-22-17-20-10-7-15-35-16-8-12-24(28(20)35)29(22)40-31/h4-6,9,11,13-14,17-19H,3,7-8,10,12,15-16H2,1-2H3,(H,34,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLFHTSOLLWMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC=CC=C6OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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